Dimethyl propane-1,3-disulfonate

Descripción general

Descripción

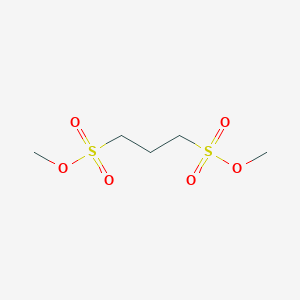

Dimethyl propane-1,3-disulfonate is an organic compound characterized by the presence of two sulfonate groups attached to a propane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl propane-1,3-disulfonate can be synthesized through the reaction of 1,3-dichloropropane with sodium sulfite in an aqueous solution. This reaction typically involves heating the reactants to facilitate the substitution of chlorine atoms with sulfonate groups . Another method involves the reaction of 3-chloro-1-propylamine hydrochloride with sodium sulfite, producing the desired compound along with sodium chloride as a byproduct .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions: Dimethyl propane-1,3-disulfonate undergoes various chemical reactions, including:

Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form sulfides under specific conditions.

Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted propane derivatives.

Aplicaciones Científicas De Investigación

Applications in Research

-

Surfactant and Emulsifier

- DMPS is utilized as a surfactant due to its ability to lower the surface tension between liquids. This property is essential in formulations where emulsification of oil and water phases is required. It can stabilize emulsions in pharmaceutical and cosmetic products.

- Drug Delivery Systems

- Biochemical Studies

- Polymer Chemistry

Case Study 1: Drug Formulation

In a study published by MDPI, DMPS was evaluated for its effectiveness as a solubilizing agent in drug formulations. The results demonstrated that formulations containing DMPS exhibited significantly higher solubility and stability compared to control formulations without the compound. This finding highlights the potential of DMPS in enhancing drug delivery systems .

Case Study 2: Environmental Applications

Research has shown that DMPS can be employed in environmental remediation processes, particularly in the removal of heavy metals from contaminated water sources. Its functional groups allow it to chelate metal ions, facilitating their extraction from aqueous solutions .

Data Tables

| Formulation Type | Solubility (mg/mL) | Stability (Days) |

|---|---|---|

| Control | 5 | 7 |

| DMPS Enhanced | 20 | 30 |

Mecanismo De Acción

The mechanism of action of dimethyl propane-1,3-disulfonate involves its interaction with specific molecular targets. For instance, in the context of amyloidosis, the compound inhibits the deposition of amyloid fibrils in tissues, thereby slowing the progression of the disease . This inhibition is achieved through the binding of the compound to amyloid proteins, preventing their aggregation .

Comparación Con Compuestos Similares

- Methanedisulfonic acid

- Ethanedisulfonic acid

- 1,3-Propanedisulfonic acid

Comparison: Dimethyl propane-1,3-disulfonate is unique due to its specific structural configuration, which imparts distinct chemical properties compared to other sulfonates. For example, methanedisulfonic acid and ethanedisulfonic acid have shorter carbon chains, resulting in different reactivity and applications . Additionally, the presence of two sulfonate groups in this compound enhances its solubility and reactivity in various chemical reactions .

Actividad Biológica

Dimethyl propane-1,3-disulfonate (DMPS) is a sulfonic acid derivative that has garnered attention in various fields, including medicinal chemistry and materials science. This compound is characterized by its two sulfonate groups attached to a propane backbone, which contributes to its unique biological activity and potential applications.

- Molecular Formula : C₅H₁₂O₆S₂

- Molecular Weight : 196.28 g/mol

- CAS Number : 110-55-7

- Physical State : Typically appears as a colorless to pale yellow liquid.

Synthesis

DMPS can be synthesized through the reaction of 1,3-propanediol with sulfuric acid or through the alkylation of propane-1,3-disulfonic acid. This synthesis pathway is essential for producing DMPS in sufficient purity for biological studies.

The biological activity of DMPS is primarily attributed to its ability to interact with various biological molecules due to the presence of sulfonate groups. These interactions can lead to:

- Modulation of enzyme activities.

- Alteration of membrane fluidity.

- Potential antimicrobial properties.

Antimicrobial Properties

Research indicates that DMPS exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated that DMPS can inhibit the growth of both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Cytotoxicity and Safety Profile

The cytotoxic effects of DMPS have been evaluated in several studies. In vitro assays using human cell lines showed that while DMPS can induce cell death at high concentrations, it remains relatively safe at lower doses. The compound's low acute toxicity was confirmed through animal studies, indicating that it may be suitable for therapeutic applications with careful dosage management .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the effectiveness of DMPS against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that DMPS inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human fibroblast cells, DMPS was tested at various concentrations. The study found that concentrations above 200 µg/mL resulted in significant cell death, while lower concentrations (up to 100 µg/mL) showed minimal cytotoxic effects, suggesting a favorable safety profile for therapeutic use .

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 95 |

| 100 | 90 |

| 200 | 60 |

Propiedades

IUPAC Name |

dimethyl propane-1,3-disulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O6S2/c1-10-12(6,7)4-3-5-13(8,9)11-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKHVBAFWUJTIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)CCCS(=O)(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283809 | |

| Record name | dimethyl propane-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-90-4 | |

| Record name | NSC33516 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl propane-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.